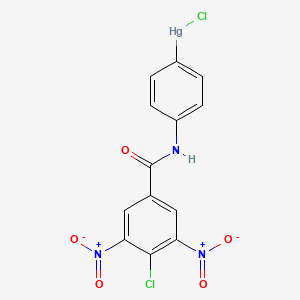
Niaprazine
Overview
Description
Niaprazine is a sedative-hypnotic drug belonging to the phenylpiperazine group. It has been used since the early 1970s in several European countries, including France, Italy, and Luxembourg, for the treatment of sleep disturbances. This compound is particularly favored for use in children and adolescents due to its favorable safety and tolerability profile and lack of abuse potential .
Mechanism of Action
Target of Action
Niaprazine, a sedative-hypnotic drug of the phenylpiperazine group , primarily targets the 5-HT2A and α1-adrenergic receptors . These receptors play a crucial role in the central nervous system, influencing various physiological processes such as mood, cognition, and sleep.
Mode of Action
This compound acts as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, this compound binds to these receptors and blocks their activity, thereby modulating the neurotransmission processes in the brain.
Biochemical Pathways
It is known that the drug’s antagonistic action on the 5-ht2a and α1-adrenergic receptors can influence several neurotransmission pathways in the brain, potentially affecting mood, cognition, and sleep patterns .
Pharmacokinetics
It is known that the drug has an elimination half-life of approximately 45 hours , which suggests that it is relatively quickly metabolized and eliminated from the body.
Result of Action
The antagonistic action of this compound on the 5-HT2A and α1-adrenergic receptors leads to a decrease in the activity of these receptors, which can result in sedative effects . This makes this compound effective in the treatment of sleep disturbances .
Biochemical Analysis
Biochemical Properties
Niaprazine acts as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors, with binding affinities (Ki) of 75 nM and 86 nM, respectively . It has low or no affinity for the H1, mACh, 5-HT1A, 5-HT2B, D2, and β-adrenergic receptors, as well as for SERT and VMAT . This compound metabolizes to para-fluorophenylpiperazine, which does not produce sedative effects but exerts a behavioral profile indicative of serotonergic activation .
Cellular Effects
This compound influences various cellular processes by acting on specific receptors. Its antagonistic action on 5-HT2A receptors affects cell signaling pathways related to serotonin, which can influence mood, cognition, and sleep. By blocking α1-adrenergic receptors, this compound can reduce sympathetic nervous system activity, leading to sedative effects . These interactions can alter gene expression and cellular metabolism, contributing to its therapeutic effects in treating sleep disturbances.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through receptor antagonism. By binding to 5-HT2A and α1-adrenergic receptors, this compound inhibits the normal action of serotonin and norepinephrine, respectively . This inhibition can lead to decreased neuronal excitability and sedation. Additionally, this compound’s metabolites, such as para-fluorophenylpiperazine, may contribute to its overall pharmacological profile by modulating serotonergic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability with an elimination half-life of approximately 4.5 hours . Over time, its effects on cellular function can be observed through changes in receptor activity and downstream signaling pathways. Long-term studies in vitro and in vivo have indicated that this compound maintains its sedative effects without significant degradation .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At therapeutic doses, this compound effectively induces sedation and reduces anxiety-like behaviors. At higher doses, it can lead to adverse effects such as motor impairment and excessive sedation . These findings highlight the importance of dosage optimization in clinical settings.
Metabolic Pathways
This compound undergoes metabolism primarily in the liver, where it is converted to para-fluorophenylpiperazine . This metabolic pathway involves enzymes such as cytochrome P450, which facilitate the biotransformation of this compound into its active and inactive metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm and at receptor sites on the cell membrane. Its activity is modulated by post-translational modifications and targeting signals that direct it to specific cellular compartments . These localization patterns are crucial for its interaction with receptors and subsequent pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Niaprazine involves a Mannich reaction using 4-fluorophenylpiperazine, 1,3,5-trioxane, and acetone to produce a ketone intermediate. This intermediate is then reacted with hydroxylamine to form an oxime, which is subsequently reduced with lithium aluminium hydride to yield an amine. Finally, amide formation with nicotinic acid, activated as its acid chloride, results in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring stringent control over reaction conditions to maintain product purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Niaprazine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, particularly involving its phenyl and piperazine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Niaprazine has a wide range of scientific research applications:
Chemistry: this compound is used as a reference compound in the study of phenylpiperazine derivatives.
Biology: It is employed in research on neurotransmitter systems, particularly serotonin and adrenergic receptors.
Medicine: this compound is investigated for its potential therapeutic effects in treating anxiety and sleep disorders.
Industry: The compound is used in the development of new sedative-hypnotic drugs with improved safety profiles
Comparison with Similar Compounds
Trazodone: Like Niaprazine, Trazodone is a phenylpiperazine derivative used as an antidepressant and sedative.
Nefazodone: Another phenylpiperazine derivative, Nefazodone, is used for its antidepressant properties.
Para-fluorophenylpiperazine: A metabolite of this compound, it exhibits different pharmacological effects.
Uniqueness: this compound is unique in its selective antagonism of 5-HT2A and α1-adrenergic receptors, which contributes to its sedative effects without significant abuse potential. Unlike Trazodone and Nefazodone, this compound is primarily used for its sedative properties rather than antidepressant effects .
Properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O/c1-16(23-20(26)17-3-2-9-22-15-17)8-10-24-11-13-25(14-12-24)19-6-4-18(21)5-7-19/h2-7,9,15-16H,8,10-14H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKQGBFMNPDPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34426-53-4 (tri-hydrochloride) | |
| Record name | Niaprazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10865369 | |
| Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27367-90-4, 119306-37-5, 119328-74-4 | |
| Record name | Niaprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27367-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niaprazine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niaprazine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119306375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niaprazine, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119328744 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niaprazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13687 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10865369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Niaprazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[((3-Fluorophenyl)1-Piperazinyl)-1 Methylpropyl] Nicotamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIAPRAZINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QKW305N9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NIAPRAZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1346Q758L9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | NIAPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H3YN6E3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



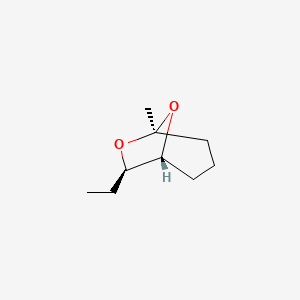


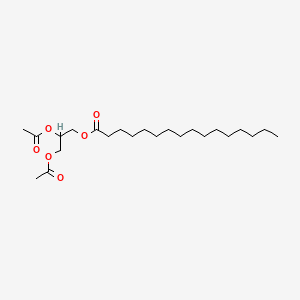
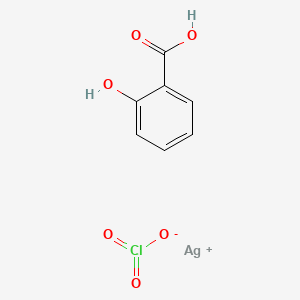
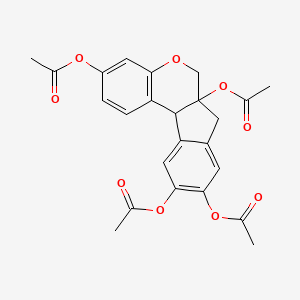

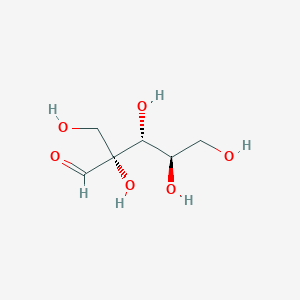

![2-Amino-3-phenylpropan-1-ol;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1210372.png)
